Oxamniquine

Descripción

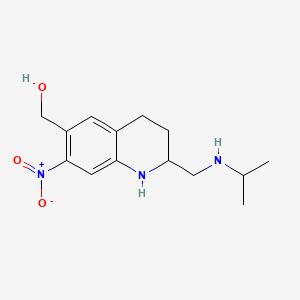

Structure

3D Structure

Propiedades

IUPAC Name |

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGYUJZMCCFSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023398 | |

| Record name | Oxamniquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 part in about 3300 parts of water at 27 °C, 1.24e-01 g/L | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellow crystals from isopropanol, Yellow-orange, crystalline solid | |

CAS No. |

21738-42-1, 40247-39-0, 119678-90-9 | |

| Record name | Oxamniquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21738-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamniquine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040247390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119678909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxamniquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxamniquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxamniquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMNIQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O977R722D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00BCY677OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GIJ138H3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149 °C, 147 - 149 °C | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

stereochemistry of Oxamniquine and its biological activity

An In-depth Technical Guide on the Stereochemistry of Oxamniquine and Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent schistosomicidal agent, has been a critical tool in the treatment of infections caused by Schistosoma mansoni. This technical guide provides a comprehensive examination of the stereochemical properties of this compound and their profound impact on its biological activity. It delves into the differential efficacy of its enantiomers, the molecular mechanism of action, and the basis of parasite resistance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of parasitology and medicinal chemistry.

Introduction

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem, affecting millions of people, primarily in tropical and subtropical regions. Schistosoma mansoni is one of the principal species responsible for human schistosomiasis. For many years, treatment has relied heavily on a limited number of drugs, including this compound. This compound, a semisynthetic tetrahydroquinoline, is highly effective against S. mansoni but not other Schistosoma species. This specificity, along with its stereochemical nature, makes it a fascinating subject for detailed study. Understanding the relationship between its three-dimensional structure and its biological function is crucial for the development of new, more effective antischistosomal agents.

The Stereochemistry of this compound

This compound possesses a single chiral center at the C2 position of the tetrahydroquinoline ring system, and therefore exists as a pair of enantiomers: the (R)-(+)- and (S)-(-)-forms. Commercially, this compound is produced and administered as a racemic mixture, containing equal amounts of both enantiomers. However, extensive research has revealed that the biological activity is not shared equally between the two isomers.

Biological Activity of this compound Enantiomers

The schistosomicidal activity of this compound resides almost exclusively in the (S)-(-)-enantiomer. The (R)-(+)-enantiomer is largely inactive. This stereoselectivity is a critical aspect of its pharmacology.

Quantitative Analysis of Schistosomicidal Activity

The differential activity of the this compound enantiomers has been quantified in vitro. The data clearly indicates the superior potency of the S-enantiomer.

| Compound | Concentration (µg/mL) | Observation | Reference |

| (S)-Oxamniquine | 8 | Reduced worm vitality to 32.6% of controls | |

| (R)-Oxamniquine | 8 | Reduced worm vitality to 89% of controls | |

| Racemic this compound | 8 | Reduced worm vitality to 14.4% of controls |

Mechanism of Action

This compound is a prodrug that requires bioactivation within the parasite to exert its therapeutic effect. The mechanism is a multi-step process initiated by a parasite-specific enzyme.

-

Enzymatic Activation: The key to this compound's activity is its activation by a sulfotransferase (SULT) enzyme found in S. mansoni, designated SmSULT-OR. This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound. This reaction is stereoselective, with the S-enantiomer being the preferred substrate.

-

Formation of a Reactive Ester: The sulfonation of this compound produces an unstable sulfate ester.

-

Alkylation of Parasite DNA: This unstable ester spontaneously breaks down, generating a reactive electrophilic species. This species then alkylates the parasite's DNA, leading to inhibition of nucleic acid synthesis, which in turn causes paralysis and death of the worm. The worms are subsequently dislodged from the mesenteric veins and transported to the liver, where they are eliminated by the host's immune system.

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

In Vitro Schistosomicidal Assay

This protocol is used to assess the viability of adult S. mansoni worms after exposure to this compound and its enantiomers.

-

Parasite Recovery: Adult S. mansoni are recovered from infected mice by portal perfusion.

-

Worm Culture: The worms are washed and placed in culture plates containing appropriate medium (e.g., RPMI-1640) supplemented with antibiotics and serum.

-

Drug Exposure: The worms are exposed to different concentrations of racemic this compound or its purified enantiomers for a defined period (e.g., 30 minutes).

-

Washing: After exposure, the worms are washed multiple times with fresh medium to remove the drug.

-

Incubation and Observation: The worms are then incubated under standard conditions (37°C, 5% CO2) and observed daily for motor activity and morphological changes for a period of up to three weeks.

-

Data Analysis: Worm vitality is scored and compared to control groups treated with the vehicle (e.g., DMSO).

Figure 2: Workflow for In Vitro Schistosomicidal Assay.

Enantiomer Separation by Chiral HPLC

The separation of this compound enantiomers is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

Column: A chiral column, such as one based on alpha-1-acid glycoprotein (AGP), is used.

-

Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

-

Detection: Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 246 nm).

-

Sample Preparation: this compound is extracted from the relevant matrix (e.g., culture medium) using liquid-liquid extraction, and the residue is redissolved in the mobile phase before injection.

In Vitro Sulfotransferase Activity Assay

The activity of the S. mansoni sulfotransferase can be measured by quantifying the formation of the activated this compound. This can be done by incubating the enzyme with radiolabeled PAPS and this compound, followed by the detection of the radiolabeled activated product. Alternatively, the depletion of the substrates can be monitored.

Resistance to this compound

Resistance to this compound in S. mansoni is well-documented and is linked to mutations in the gene encoding the SmSULT-OR enzyme. These mutations can lead to a non-functional enzyme that is unable to activate the prodrug, rendering the parasite resistant to its effects. The resistance is inherited as a single autosomal recessive trait.

Synthesis of this compound Enantiomers

While this compound is typically synthesized as a racemate, methods for the asymmetric synthesis of the individual enantiomers have been developed to allow for their specific biological evaluation. These methods often involve the use of chiral catalysts or starting materials. Alternatively, the enantiomers can be resolved from the racemic mixture using techniques such as chiral chromatography, as described in section 5.2.

Conclusion

The biological activity of this compound is intrinsically linked to its stereochemistry. The (S)-(-)-enantiomer is the active component, a fact that is explained by the stereoselective nature of the activating enzyme, S. mansoni sulfotransferase. A thorough understanding of this structure-activity relationship is vital for the rational design of new antischistosomal drugs that can overcome existing resistance and potentially offer a broader spectrum of activity. The detailed protocols and data presented in this guide provide a solid foundation for further research and development in this critical area of tropical medicine.

An In-depth Technical Guide to Oxamniquine's Effect on Parasitic Nucleic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxamniquine, a potent schistosomicidal agent, exerts its therapeutic effect against Schistosoma mansoni by fundamentally disrupting the parasite's ability to synthesize nucleic acids. This technical guide delineates the molecular mechanism underpinning this activity, from enzymatic activation to the ultimate alkylation of parasitic DNA. It provides a detailed examination of the biochemical pathway, summarizes key quantitative data on DNA binding, and presents the experimental protocols used to elucidate this mechanism. Through structured data and detailed visualizations, this document serves as a comprehensive resource for researchers in parasitology and drug development.

Core Mechanism of Action: From Prodrug to DNA Alkylation

This compound is a prodrug, meaning it is administered in an inactive form and requires bioactivation within the parasite to become cytotoxic.[1] This activation is a highly specific process, which accounts for the drug's targeted activity against S. mansoni and not other Schistosoma species.[2][3]

The central catalyst in this process is a parasite-specific sulfotransferase enzyme, SmSULT.[4][5] In the presence of a sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), this enzyme converts this compound's hydroxymethyl group into a reactive sulfate ester.[1][3][5] This activated ester is an unstable, electrophilic intermediate. It spontaneously dissociates, forming a reactive agent that is capable of alkylating the parasite's genomic DNA.[3][6]

This covalent modification of the DNA is the critical cytotoxic event.[7] The formation of DNA adducts physically obstructs the molecular machinery responsible for replication and transcription, leading to a profound and irreversible inhibition of both DNA and RNA synthesis.[8][9][10] This cessation of essential macromolecular synthesis ultimately results in parasite paralysis, detachment from mesenteric veins, and death.[2][11]

Quantitative Analysis of this compound's Effects

The direct alkylation of DNA by activated this compound has been quantified. Studies using radiolabeled this compound have demonstrated a stark difference in DNA binding between drug-sensitive and drug-resistant schistosomes, providing strong evidence for the mechanism of action.

Table 1: Quantitation of [³H]-Oxamniquine Binding to Schistosome DNA

| Schistosome Strain | Drug Binding Level (approx.) | Reference |

| This compound-Sensitive S. mansoni | 1 drug molecule per 50,000 DNA base pairs | [7] |

| This compound-Resistant S. mansoni | Essentially no drug binding detected | [7] |

Further studies have qualitatively confirmed the downstream effects of this DNA binding, showing persistent inhibition of macromolecular synthesis in sensitive, but not resistant, parasite strains.

Table 2: Summary of this compound's Inhibitory Effects on Macromolecular Synthesis

| Macromolecule | Effect in Sensitive S. mansoni | Effect in Resistant S. mansoni | Reference |

| DNA Synthesis | Persistently Inhibited | Transient or No Inhibition | [8] |

| RNA Synthesis | Persistently Inhibited | Transient or No Inhibition | [8] |

| Protein Synthesis | Persistently Inhibited | Transient or No Inhibition | [8] |

Key Experimental Protocols

The elucidation of this compound's effect on parasitic nucleic acids relies on specific biochemical assays. The following sections detail the methodologies for two foundational experiments.

Protocol for Quantifying Covalent Binding of this compound to Parasite DNA

This protocol is adapted from the methodology used to determine the extent of DNA alkylation by radiolabeled this compound.[7] It measures the stable incorporation of the drug into the parasite's purified DNA.

Methodology:

-

Incubation: Live adult S. mansoni (both sensitive and resistant strains for comparison) are incubated in vitro with tritium-labeled ([³H]) this compound.

-

Homogenization: After incubation, worms are thoroughly washed to remove external radioactivity, collected, and homogenized to release cellular contents.

-

DNA Purification: The homogenate undergoes a rigorous purification process to isolate DNA from other macromolecules.

-

Precipitation: A crude nucleic acid fraction is obtained via ethanol precipitation.

-

Enzymatic Digestion: The sample is treated with RNase and proteases to remove contaminating RNA and proteins.

-

Extraction: Multiple rounds of phenol-chloroform extractions are performed to further purify the DNA.

-

Centrifugation: The DNA is subjected to Cesium Chloride (CsCl) gradient centrifugation, a high-fidelity method for separating molecules based on density.

-

Dialysis: The purified DNA fraction is extensively dialyzed against a suitable buffer to remove any remaining unbound [³H]-oxamniquine.[7]

-

-

Quantification: The radioactivity of the final, purified DNA sample is measured using a liquid scintillation counter. The amount of incorporated radioactivity is used to calculate the ratio of drug molecules to DNA base pairs.

Protocol for Measuring Inhibition of Nucleic Acid Synthesis via Radiolabeled Precursor Incorporation

This is a standard method to assess the rate of new DNA or RNA synthesis. The protocol measures the incorporation of radiolabeled nucleoside precursors into newly synthesized nucleic acid strands in the presence or absence of an inhibitor.

Methodology:

-

Drug Exposure: Paired adult worms are pre-incubated in a suitable culture medium containing various concentrations of this compound (and a drug-free control).

-

Radiolabeling: A radiolabeled nucleic acid precursor is added to the medium.

-

For DNA synthesis , [³H]-thymidine is typically used.

-

For RNA synthesis , [³H]-uridine is used.

-

-

Incorporation: The worms are incubated for a fixed period (e.g., 1-4 hours) to allow for the incorporation of the radiolabeled precursor into newly synthesized DNA or RNA.

-

Reaction Termination: The reaction is stopped, and worms are washed extensively with cold buffer to remove unincorporated precursors.

-

Precipitation: The worms are homogenized, and macromolecules are precipitated using an acid like trichloroacetic acid (TCA).

-

Measurement: The acid-insoluble precipitate, containing the nucleic acids with the incorporated radiolabel, is collected on a filter. The radioactivity on the filter is quantified by liquid scintillation counting.

-

Analysis: The level of radioactivity in the drug-treated samples is compared to the control to determine the percentage inhibition of nucleic acid synthesis at each this compound concentration.

Conclusion

The schistosomicidal activity of this compound is directly attributable to its profound and targeted inhibition of parasitic nucleic acid synthesis. Through a specific enzymatic activation pathway unique to S. mansoni, the drug is converted into a potent DNA alkylating agent. This action irreversibly damages the parasite's genome, halting the critical processes of replication and transcription and leading to cell death. The experimental evidence, underscored by the direct quantification of DNA binding and the observed cessation of macromolecular synthesis, provides a clear and detailed picture of this mechanism. This understanding is crucial for the ongoing development of novel anthelmintics and for managing drug resistance.

References

- 1. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Binding of this compound to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. francis-press.com [francis-press.com]

The Discovery and Development of Oxamniquine: A Technical Overview of a Landmark Schistosomicide

Introduction

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem, affecting millions in tropical and subtropical regions. The development of effective and safe oral therapies has been a cornerstone of control efforts. This technical guide provides an in-depth account of the discovery, history, and mechanism of action of oxamniquine, a key therapeutic agent specifically targeting Schistosoma mansoni. Developed by Pfizer in the 1970s, this compound represented a major advancement in the treatment of schistosomiasis, offering a single-dose oral regimen. This document details the scientific journey from its lead compound to its clinical application, including experimental methodologies, quantitative efficacy data, and the molecular basis of its schistosomicidal activity.

1. A Legacy of Innovation: The Discovery and History of this compound

The journey to this compound began in the 1960s with a program at Pfizer aimed at discovering a safer and more effective treatment for schistosomiasis than the existing therapies, such as lucanthone and stibocaptate, which were hampered by toxicity and inconvenient administration routes.[1] The research program focused on modifying the structure of lucanthone, a thioxanthenone derivative. This led to the synthesis of a series of tetrahydroquinoline compounds.

One such compound, UK-3883 (2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline), showed promising schistosomicidal activity. In 1972, Kaye and Woolhouse first described this compound as a metabolite of UK-3883.[2] Initially, this compound was produced through a microbial hydroxylation process using the fungus Aspergillus sclerotiorum, which specifically oxidized the methyl group at the 6-position of UK-3883 to a hydroxymethyl group.[2] This biotransformation was a critical step in identifying the more active metabolite. In recognition of the significant contribution of this compound (marketed as Mansil®) to tropical medicine, Pfizer was awarded the Queen's Award for Technological Achievement in 1979.[2]

2. Mechanism of Action: A Pro-drug Activated by a Parasite-Specific Enzyme

This compound is a pro-drug, meaning it is inactive until it is metabolized into its active form within the parasite.[3] Its schistosomicidal activity is highly specific to Schistosoma mansoni.[2] The mechanism of action hinges on a parasite-specific enzyme, a sulfotransferase (SmSULT-OR).[3]

The activation pathway can be summarized as follows:

-

Enzymatic Sulfation: Inside the schistosome, SmSULT-OR catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[3]

-

Formation of an Unstable Ester: This reaction forms an unstable sulfate ester of this compound.

-

Generation of an Electrophilic Reactant: The unstable ester spontaneously breaks down, generating a highly reactive electrophilic carbocation.

-

Alkylation of Parasite DNA: This electrophilic species then alkylates the parasite's DNA, primarily at the N7 position of guanine bases.

-

Disruption of Macromolecular Synthesis and Worm Paralysis: The resulting DNA damage inhibits DNA replication and RNA transcription, leading to the disruption of essential macromolecular synthesis.[3] This ultimately causes contraction and paralysis of the worms, leading to their detachment from the mesenteric veins and subsequent death.[2]

This parasite-specific activation mechanism is the reason for this compound's selectivity for S. mansoni and its relatively low toxicity in the human host. Other Schistosoma species, such as S. haematobium and S. japonicum, possess sulfotransferase enzymes that are structurally different and unable to efficiently activate this compound.

3. Quantitative Efficacy: Clinical Trial Data

Clinical trials have demonstrated the efficacy of this compound in treating S. mansoni infections. The following table summarizes cure rates from several studies, often in comparison to praziquantel, which is now the most commonly used schistosomicide.

| Study | Drug Regimen | Number of Patients | Cure Rate (%) | Method of Cure Assessment |

| Lambertucci et al. (1982) | This compound: 15 mg/kg single dose | 52 | 84.6 | Stool examination (Kato-Katz) |

| Praziquantel: 40 mg/kg single dose | 53 | 86.8 | Stool examination (Kato-Katz) | |

| Kilpatrick et al. (1981) | This compound: 15 mg/kg single dose | 38 | 89.5 | Stool examination |

| Praziquantel: 3 x 20 mg/kg in one day | 37 | 94.6 | Stool examination | |

| S. mansoni Chemotherapy Project (1985) | This compound: 15 mg/kg single dose | 297 | 78.5 | Stool examination (Kato-Katz) |

| Praziquantel: 40 mg/kg single dose | 298 | 83.6 | Stool examination (Kato-Katz) |

4. Experimental Protocols

The development and evaluation of this compound and its derivatives rely on robust in vitro and in vivo experimental models.

4.1. Chemical Synthesis of this compound

Disclaimer: The following is a reconstructed general synthesis protocol based on available literature. Specific reaction conditions, yields, and purification methods may vary and require optimization.

The synthesis of this compound typically starts from 2-methyl-6-nitroquinoline.

Step 1: Reduction of the Quinoline Ring

-

Reaction: Catalytic hydrogenation of 2-methyl-6-nitroquinoline to 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline.

-

Reagents and Conditions: 2-methyl-6-nitroquinoline is dissolved in a suitable solvent such as ethanol. A catalyst, typically Raney nickel or platinum on carbon, is added. The mixture is then subjected to hydrogen gas under pressure (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Step 2: Chlorination of the Methyl Group

-

Reaction: Chlorination of the 2-methyl group of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline to form 2-(chloromethyl)-6-nitro-1,2,3,4-tetrahydroquinoline.

-

Reagents and Conditions: The product from Step 1 is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide. The reaction is typically carried out under reflux.

-

Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product can be purified by chromatography.

Step 3: Amination

-

Reaction: Nucleophilic substitution of the chlorine atom with isopropylamine to yield 2-((isopropylamino)methyl)-6-nitro-1,2,3,4-tetrahydroquinoline.

-

Reagents and Conditions: The chlorinated product from Step 2 is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of isopropylamine. The reaction is stirred at room temperature or gently heated.

-

Work-up: The solvent and excess amine are removed under reduced pressure. The residue is taken up in a non-polar solvent and washed with water to remove any salts. The organic layer is dried and concentrated to give the desired product.

Step 4: Nitration

-

Reaction: Nitration of the tetrahydroquinoline ring at the 7-position to give 2-((isopropylamino)methyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK-3883).

-

Reagents and Conditions: The product from the previous step is carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperature (e.g., 0-5 °C). The reaction is stirred for a short period.

-

Work-up: The reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product, which is then filtered, washed with water, and dried.

Step 5: Microbial Hydroxylation

-

Reaction: Selective hydroxylation of the 6-methyl group to a hydroxymethyl group to yield this compound.

-

Method: Fermentation of Aspergillus sclerotiorum in a suitable culture medium. The substrate (UK-3883) is added to the culture, and the fermentation is continued for several days.

-

Work-up: The mycelium is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated. The crude this compound is then purified by chromatography or recrystallization.

4.2. In Vitro Cultivation and Drug Susceptibility Testing of Schistosoma mansoni

-

Parasite Maintenance: S. mansoni (e.g., Puerto Rican strain) is maintained in a snail intermediate host (Biomphalaria glabrata) and a mammalian definitive host (e.g., Swiss Webster mice).

-

Cercarial Shedding: Infected snails are placed in de-chlorinated water under bright light to induce shedding of cercariae.

-

Mouse Infection: Mice are percutaneously infected with a defined number of cercariae (e.g., 100-150).

-

Adult Worm Recovery: At 6-8 weeks post-infection, adult worms are recovered from the mesenteric veins and liver by portal perfusion with a saline-citrate solution.

-

In Vitro Culture: Recovered worms are washed in culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin) and placed in 24-well plates.

-

Drug Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. Control wells receive the solvent alone.

-

Assessment of Viability: Worm viability is assessed at different time points (e.g., 24, 48, 72 hours) by observing motor activity and tegumental damage under a microscope. A scoring system (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = dead) can be used.

4.3. In Vivo Efficacy Studies in a Mouse Model

-

Infection: As described in the in vitro protocol, mice are infected with S. mansoni cercariae.

-

Treatment: At 6-8 weeks post-infection, mice are randomly assigned to treatment and control groups. The treatment group receives this compound orally via gavage at a specified dose. The control group receives the vehicle (e.g., water or a suspension agent).

-

Worm Burden Assessment: At a predetermined time after treatment (e.g., 2 weeks), mice are euthanized, and adult worms are recovered by portal perfusion. The number of male and female worms is counted for each mouse.

-

Data Analysis: The percentage reduction in worm burden in the treated group is calculated relative to the mean worm burden in the control group. Statistical analysis (e.g., t-test or Mann-Whitney U test) is used to determine the significance of the reduction.

The discovery and development of this compound stand as a landmark achievement in medicinal chemistry and tropical medicine. Its unique, parasite-specific mechanism of action, involving activation by a sulfotransferase, provided a highly effective and selective treatment for Schistosoma mansoni infections. While praziquantel has largely superseded this compound in global public health programs due to its broader spectrum of activity against all Schistosoma species, the story of this compound offers valuable lessons in drug discovery, from lead compound optimization to understanding the biochemical basis of drug action and resistance. The experimental protocols and data presented herein provide a technical foundation for researchers and drug development professionals continuing the fight against schistosomiasis and other neglected tropical diseases.

References

pharmacokinetics and pharmacodynamics of Oxamniquine in vivo

Oxamniquine is a semisynthetic tetrahydroquinoline compound that has been historically used in the treatment of schistosomiasis, a parasitic disease caused by flukes of the genus Schistosoma. Its activity is specifically targeted against Schistosoma mansoni, one of the major species responsible for human infection. This guide provides an in-depth examination of the in vivo pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics: The Action Against the Parasite

The pharmacodynamic properties of this compound describe its biochemical and physiological effects on Schistosoma mansoni and the mechanisms by which these effects are produced.

Mechanism of Action

This compound is a prodrug, meaning it requires bioactivation to exert its therapeutic effect.[1] This activation occurs within the parasite itself, a key factor in its selective toxicity. The drug is metabolized by a parasite-specific sulfotransferase (SULT) enzyme, which is not found in humans.[1][2] This enzyme converts this compound into a reactive electrophilic ester.[3] This unstable intermediate then spontaneously dissociates, forming a reactant capable of alkylating the parasite's DNA.[3] This interaction with DNA is thought to inhibit nucleic acid synthesis, leading to the downstream effects observed.[4][5]

The ultimate consequence for the parasite is contraction and paralysis, causing it to lose its grip on the mesenteric veins where it resides.[6][7] The drug primarily affects male worms, causing them to detach and migrate to the liver.[6][8] In the liver, the host's cellular immune response eliminates the trapped worms.[6] While female worms are also affected, the changes are often reversible and considered a secondary effect resulting from the loss of male stimulation.[6][8]

Spectrum of Activity and Resistance

This compound's clinical utility is limited to S. mansoni infections.[6] It is not effective against other major species like S. haematobium and S. japonicum.[2] This species specificity is due to structural differences in the sulfotransferase enzyme active site, which prevent the drug from binding and being activated in non-susceptible species.[7]

Resistance to this compound in S. mansoni is well-documented and is conferred by loss-of-function mutations within the SmSULT-OR gene that encodes the activating sulfotransferase.[9] As this resistance mechanism is recessive, parasites must be homozygous for the resistance alleles to exhibit a resistant phenotype.[9] Various mutations, including deletions, have been identified in both laboratory-selected and field-isolated resistant strains.[9][10]

In Vivo Dose-Response

The efficacy of this compound is dose-dependent. Clinical trials have established various dosing regimens to achieve high cure rates, with adjustments often made based on the geographical region, which may reflect variations in parasite susceptibility.

| Population | Dose Regimen | Cure Rate | Reference |

| Adults (General) | 12.5 - 15.0 mg/kg (single dose) | 81.8% - 82.7% | [11] |

| Children (General) | 20 mg/kg (single dose) | 66.7% | [11] |

| Children (General) | 7.5 - 10 mg/kg (twice daily for 1 day) | ~85% | [11] |

| East Africa | 15 mg/kg (twice daily for 1 day) | Not Specified | [7] |

| Egypt & South Africa | 15 mg/kg (twice daily for 2 days) | Not Specified | [7] |

| Rhodesia (Trial) | 60 mg/kg (total, divided over 2 days) | "Efficient" | [12] |

Pharmacokinetics: The Journey Through the Body

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these parameters is crucial for optimizing dosing and predicting a drug's behavior in vivo.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed after oral administration.[6][8] Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours (Tmax) post-dose.[6][8] The drug has a short plasma half-life (t1/2) of approximately 1.0 to 2.5 hours.[6]

It is extensively metabolized in the liver and gastrointestinal mucosa.[7] The primary metabolic pathway involves oxidation, leading to the formation of inactive metabolites, principally the 6-carboxy derivative.[6] This metabolite is then excreted in the urine.[6] Approximately 70% of an administered dose is excreted as the 6-carboxy metabolite within 12 hours.[6][8] The urine of patients may appear reddish-orange as a result.[6]

The In Vitro-In Vivo Paradox

A significant observation in this compound pharmacology is the discrepancy between the concentrations required for efficacy in vitro and the plasma concentrations achieved in vivo. Maximal clinical plasma concentrations are often five to ten times lower than the concentrations needed to kill the parasite in a laboratory setting.[1][13] This paradox is resolved by considering the parasite's location in the portal vasculature, which lies between the intestine and the liver.[1] Pharmacokinetic modeling has shown that the concentration of this compound in the portal vein, where the worms reside, is significantly higher than in the systemic circulation and is consistent with the efficacious concentrations observed in vitro.[1][13]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound from various in vivo studies.

| Species | Parameter | Value | Dose | Reference |

| Human | Tmax (Time to Peak) | 1 - 3 hours | Not Specified | [6][8] |

| Human | t1/2 (Half-life) | 1.0 - 2.5 hours | Not Specified | [6] |

| Human | Cmax (Peak Conc.) | 1267 - 1983 ng/mL | 1 g (PO) | [7] |

| Human (Healthy) | Cmax (Peak Conc.) | 4 - 7 µM (~1116 - 1954 ng/mL) | ~20 mg/kg (PO) | [1] |

| Rabbit | Plasma Clearance | 65.5 +/- 33 mL/min/kg | 15 mg/kg (IV) | [14] |

| Rabbit | Volume of Distribution | 7.9 +/- 4.5 L/kg | 15 mg/kg (IV) | [14] |

| Rabbit | t1/2 (Half-life) | 1.8 +/- 0.3 hours | 15 mg/kg (IV) | [14] |

| Rat | Plasma Clearance | 17.2 +/- 5.7 mL/min/kg | 15 mg/kg (IV) | [14] |

| Rat | Volume of Distribution | 2.1 +/- 0.5 L/kg | 15 mg/kg (IV) | [14] |

| Rat | t1/2 (Half-life) | 1.8 +/- 0.9 hours | 15 mg/kg (IV) | [14] |

| Mouse | Portal Concentration | 132 µM (Calculated) | 100 mg/kg (PO) | [1] |

Key Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies. Below are outlines of key protocols used in the in vivo study of this compound.

In Vivo Efficacy Study in a Murine Model

This protocol is standard for assessing the schistosomicidal activity of compounds in a living host.

-

Infection: Laboratory mice (e.g., Swiss albino) are infected with a defined number of S. mansoni cercariae, typically via subcutaneous injection or tail immersion.

-

Maturation: The infection is allowed to mature for several weeks (e.g., 5-8 weeks), allowing the parasites to develop into adult worms and begin egg production.[15]

-

Treatment: A cohort of infected mice is treated with this compound, usually administered by oral gavage.[1] Dosing can be a single administration or a multi-day regimen. A control group receives the vehicle only.

-

Worm Recovery: Several weeks post-treatment, the mice are euthanized. The adult worms are recovered from the mesenteric veins and liver via portal perfusion.

-

Analysis: The number of worms in the treated group is counted and compared to the untreated control group to calculate the percentage of worm burden reduction, a key measure of drug efficacy.[16]

In Vitro Sulfotransferase Activity Assay

This biochemical assay is used to confirm the mechanism of action and to test for resistance by measuring the function of the SULT enzyme.

-

Enzyme Preparation: The gene for S. mansoni sulfotransferase (SmSULT-OR) is expressed in a recombinant system (e.g., E. coli), and the protein is purified.[9]

-

Reaction Mixture: The recombinant enzyme is incubated in a reaction buffer containing this compound (the substrate) and a sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2] Often, radiolabeled PAPS is used.

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).[1]

-

Detection: The assay quantifies the formation of DNA-oxamniquine complexes.[9] If the enzyme is active, it will activate this compound, which then binds to DNA present in the mixture. The amount of complex formed can be measured, for instance, by scintillation counting if radiolabels are used.[9] This allows for a direct comparison of the activity of wild-type versus mutant (resistant) enzymes.[9]

Pharmacokinetic Analysis via HPLC

This protocol details the method for quantifying this compound concentrations in biological samples.

-

Sample Collection: Following drug administration to a subject (human or animal), serial blood samples are collected at predetermined time points into heparinized tubes.[17]

-

Plasma Separation: The blood is centrifuged to separate the plasma, which is then stored frozen until analysis.[17]

-

Sample Preparation: The plasma samples are prepared for analysis. This typically involves protein precipitation followed by extraction of the drug into an organic solvent.

-

HPLC Analysis: The extracted samples are analyzed using a reverse-phase high-performance liquid chromatography (HPLC) system.[17] The drug is separated from other components on a column (e.g., Spherisorb ODS) and detected by a UV detector.

-

Quantification: The concentration of this compound in each sample is determined by comparing the peak area from the sample to a standard curve generated from samples with known concentrations of the drug. This data is then used to calculate pharmacokinetic parameters like Cmax, Tmax, and t1/2.[17]

References

- 1. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. This compound [chemeurope.com]

- 9. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. researchgate.net [researchgate.net]

- 12. Dose-finding trials of oral this compound in Rhodesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of this compound in rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of combined low dose praziquantel and this compound on different stages of schistosome maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]

- 17. academic.oup.com [academic.oup.com]

Molecular Targets of Oxamniquine in Schistosoma mansoni: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of the antischistosomal drug oxamniquine in Schistosoma mansoni. It delves into the mechanism of action, quantitative data on drug-target interactions, detailed experimental protocols, and visualizations of the key pathways and workflows.

Executive Summary

This compound is a prodrug that exhibits potent and specific activity against Schistosoma mansoni, a major causative agent of human schistosomiasis. Its mechanism of action is contingent on its activation by a parasite-specific enzyme, a sulfotransferase, which is absent or structurally different in other Schistosoma species. This activation leads to the generation of a reactive electrophile that alkylates host macromolecules, primarily DNA, resulting in parasite paralysis and death. Resistance to this compound is directly linked to mutations in the gene encoding this critical activating enzyme.

The Primary Molecular Target: S. mansoni Sulfotransferase (SmSULT)

The central molecular target for the bioactivation of this compound is a cytosolic sulfotransferase found in S. mansoni, designated SmSULT.[1][2] this compound itself is not the active schistosomicidal agent; it requires enzymatic modification to exert its therapeutic effect.

The activation process involves the transfer of a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[1] This reaction is catalyzed by SmSULT and results in the formation of an unstable sulfate ester. This ester then spontaneously degrades to form a highly reactive electrophilic carbocation.[3]

This reactive intermediate is the ultimate schistosomicidal agent, capable of covalently modifying various nucleophilic macromolecules within the parasite, with DNA being a primary target.[1][4] The alkylation of DNA is believed to disrupt DNA replication and transcription, leading to parasite paralysis and eventual death.[5]

The specificity of this compound for S. mansoni is attributed to the unique structural features of SmSULT, which allow for efficient binding and catalysis of this compound.[1] Homologous sulfotransferases in other species, such as S. haematobium and S. japonicum, exhibit significantly lower catalytic efficiency with this compound as a substrate, rendering the drug ineffective against these parasites.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the bioactivation of this compound and its subsequent molecular action.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound and its derivatives with their molecular targets and their efficacy against S. mansoni.

Table 1: Binding Affinity and Enzyme Kinetics of this compound

| Ligand | Enzyme | Parameter | Value | Reference |

| This compound | SmSULT | Binding Free Energy | -48.04 kcal/mol | [6] |

| This compound | SjSULT (wild-type) | Binding Free Energy | -22.84 kcal/mol | [6] |

| This compound | SmSULT | KD | 66 µM | [7] |

| This compound | SjSULT | KD | 59 µM | [7] |

| This compound | SmSULT | kcat/KM | Higher activity | [1] |

| This compound | ShSULT | kcat/KM | ~50% of SmSULT activity | [1] |

| This compound | SjSULT | kcat/KM | ~10% of SmSULT activity | [1] |

Table 2: In Vitro Efficacy of this compound and Derivatives against S. mansoni

| Compound | Concentration (µM) | Exposure Time | % Worm Killing | Reference |

| This compound | 143 | 45 min | 90% | [8] |

| This compound | 71.5 | 45 min | Significant reduction | [8] |

| This compound | 71.5 | 14 days | 40% | [3] |

| CIDD-0150610 | 71.5 | Not specified | 100% | [9] |

| CIDD-0150303 | 71.5 | Not specified | 100% | [9] |

| CIDD-0150303 | 143 | 24 hours | 100% | [3] |

Table 3: In Vivo Efficacy of this compound and Derivatives against S. mansoni

| Compound | Dose (mg/kg) | Administration | % Worm Burden Reduction | Reference |

| This compound | 100 | Oral gavage | 93% | [3] |

| CIDD-0150303 | 100 | Oral gavage | 81.8% | [10] |

| CIDD-0149830 | 100 | Oral gavage | 72.3% | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets and mechanism of action of this compound.

This compound Activation Assay

This assay quantifies the ability of a schistosome extract or recombinant sulfotransferase to activate this compound, which is measured by the subsequent binding of the activated drug to DNA.[1]

Workflow Diagram:

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing tritiated this compound ([³H]OXA), the sulfonate donor PAPS, and sheared S. mansoni genomic DNA (gDNA) as the target for the activated drug.[1]

-

Enzyme Addition: Whole worm extract from S. mansoni or purified recombinant SmSULT is added to the reaction mixture.[1]

-

Incubation: The reaction is incubated at 37°C for a defined period, typically ranging from 5 minutes to 2.5 hours.[1]

-

Reaction Termination: The reaction is stopped by the addition of a solution such as 1 mM sodium bicarbonate containing 0.1% SDS.[1]

-

Extraction: Unbound [³H]OXA is removed by extraction with an organic solvent like dichloromethane.[1]

-

Quantification: The amount of radioactivity remaining in the aqueous phase, which corresponds to the [³H]OXA covalently bound to DNA, is measured using a scintillation counter.[1]

In Vitro Schistosome Killing Assay

This assay assesses the direct schistosomicidal activity of this compound and its derivatives on adult worms in culture.[8][11]

Workflow Diagram:

Methodology:

-

Worm Collection: Adult S. mansoni are harvested from experimentally infected laboratory animals (e.g., mice or hamsters) by portal perfusion.[3][8]

-

In Vitro Culture: The worms are washed and placed in a suitable culture medium, such as DMEM supplemented with fetal bovine serum and antibiotics, in multi-well plates.[3]

-

Drug Administration: this compound or its derivatives, typically dissolved in DMSO, are added to the culture wells at various concentrations.[11]

-

Exposure: The worms are exposed to the drug for a defined period, which can range from a short exposure of 45 minutes to continuous exposure.[8][11] For short exposures, the worms are subsequently washed to remove the compound.[8]

-

Incubation and Monitoring: The worms are incubated at 37°C in a 5% CO₂ atmosphere and their viability is monitored daily by microscopic observation of motility and morphology.[3]

-

Data Analysis: The percentage of dead worms is recorded over time, and dose-response curves can be generated to determine IC₅₀ values.[12]

X-ray Crystallography of SmSULT

Determining the three-dimensional structure of SmSULT in complex with this compound has been crucial for understanding the drug's mechanism of action and for the rational design of new derivatives.[13]

Methodology:

-

Protein Expression and Purification: The gene encoding SmSULT is cloned into an expression vector and the protein is overexpressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified SmSULT is crystallized, often in the presence of the cofactor PAPS.

-

Ligand Soaking: The protein crystals are soaked in a solution containing this compound (either as a racemic mixture or as individual enantiomers) to allow the drug to bind to the active site.[13]

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-ligand complex, from which the three-dimensional atomic structure is built and refined.[13]

Conclusion

The molecular basis of this compound's activity against S. mansoni is well-defined, with the parasite's sulfotransferase, SmSULT, playing a pivotal role as the primary molecular target for bioactivation. The subsequent alkylation of parasitic DNA by the activated drug leads to worm paralysis and death. The specificity of this interaction underscores the importance of this enzyme in the drug's efficacy and provides a clear mechanism for the development of resistance. The quantitative data and experimental protocols outlined in this guide offer a robust framework for further research into the development of novel antischistosomal agents that can overcome the limitations of current therapies.

References

- 1. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of this compound to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]

- 10. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Functional Characterization of the Enantiomers of the Antischistosomal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Specificity of Oxamniquine for Schistosoma mansoni: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamniquine (OXA) is a schistosomicidal agent that has historically been a key therapeutic for infections caused by Schistosoma mansoni. A remarkable characteristic of this drug is its potent and specific activity against S. mansoni, while remaining largely ineffective against other major human-infecting schistosome species, namely S. haematobium and S. japonicum.[1][2] This technical guide provides an in-depth exploration of the molecular basis for this specificity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

The Core of Specificity: A Tale of Two Enzymes

The targeted action of this compound is not inherent to the drug itself but is contingent on its metabolic activation within the parasite. This compound is a prodrug, a pharmacologically inactive compound that is converted into an active metabolite by the parasite's own enzymatic machinery.[3][4][5][6] The key to this compound's specificity lies in a parasite-specific sulfotransferase (SULT), designated SmSULT-OR.[3][4][5][6][7][8][9]

This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[5][6][8] This enzymatic reaction generates a reactive ester metabolite.[8][10] The resulting activated this compound is an unstable electrophile that readily alkylates the parasite's DNA and other essential macromolecules, leading to parasite paralysis, detachment from the mesenteric veins, and eventual death.[1][3][5][9][10][11][12][13]

While S. haematobium and S. japonicum possess homologous sulfotransferase enzymes (ShSULT and SjSULT, respectively), these orthologs exhibit significantly lower catalytic efficiency in activating this compound.[3][4] This disparity in enzymatic activity is the primary determinant of this compound's species-specific efficacy.

Quantitative Insights into this compound's Action

The differential activity of this compound against various Schistosoma species can be quantified at multiple levels, from enzymatic kinetics to in vivo efficacy.

Table 1: Comparative Sulfotransferase (SULT) Catalytic Efficiency with this compound

| Enzyme | Relative Catalytic Efficiency (kcat/KM) vs. SmSULT-OR | Reference |

| S. mansoni SULT (SmSULT-OR) | 1 (Highest) | [3][10] |

| S. haematobium SULT (ShSULT-OR) | ~0.5 | [3][10] |

| S. japonicum SULT (SjSULT-OR) | ~0.1 | [3][10] |

Table 2: Binding Affinity of this compound for Schistosome Sulfotransferases

| Enzyme | Binding Affinity (Kd) | Reference |

| S. mansoni SULT (SmSULT) | 66 µM | [14] |

| S. japonicum SULT (SjSULT) | 59 µM | [14] |

Table 3: In Vitro Efficacy of this compound and its Derivatives

| Compound | Concentration (µM) | Target Species | % Killing | Incubation Time | Reference |

| This compound | 71.5 | S. mansoni | 40% | 14 days | [1][7] |

| This compound | 26.5 | S. mansoni (schistosomula) | Low to moderate | 72 hours | [15] |

| CIDD-0150610 | 71.5 | S. mansoni | 100% | 14 days | [1][7] |

| CIDD-0150303 | 71.5 | S. mansoni | 100% | 14 days | [1][7] |

| CIDD-0150610 | 71.5 | S. haematobium | 100% | 14 days | [1][7] |

| CIDD-0150303 | 71.5 | S. haematobium | 100% | 14 days | [1][7] |

| CIDD-0150610 | 71.5 | S. japonicum | 100% | 14 days | [1][7] |

| CIDD-0150303 | 71.5 | S. japonicum | 100% | 14 days | [1][7] |

| CIDD-0150303 | 143 | All 3 species (all life stages) | 100% | Not specified | [16][17] |

Table 4: In Vivo Efficacy of this compound and its Derivatives in Mouse Models

| Compound | Dose (mg/kg) | Target Species | % Worm Burden Reduction | Reference |

| This compound | 100 | S. mansoni | 66% | [18] |

| This compound | 200 | S. mansoni | 91.4% | [18] |

| CIDD-0150303 | 100 | S. mansoni | 81.8% | [2][7][16][17] |

| CIDD-0149830 | 100 | S. haematobium | 80.2% | [2][7][16][17] |

| CIDD-066790 | 100 | S. japonicum | 86.7% | [2][7][16][17] |

| PZQ + CIDD-0150303 | 100 (each) | PZQ-resistant S. mansoni | 90.8% | [1][16][17] |

Experimental Protocols

In Vitro this compound Activation Assay

This assay quantifies the formation of DNA-oxamniquine adducts, a direct measure of the sulfotransferase activity.

Methodology:

-

Preparation of Radiolabeled this compound: Tritiated this compound ([³H]-OXA) is used to enable detection.

-

Enzyme Source: Soluble extracts from adult worms of different Schistosoma species or recombinant sulfotransferase enzymes are used.

-

Reaction Mixture: The reaction typically contains the enzyme source, [³H]-OXA, the sulfonate donor PAPS, and a DNA source (e.g., calf thymus DNA).

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 1-2 hours).

-

DNA Precipitation and Purification: The DNA is precipitated using ethanol and subjected to a series of purification steps, including treatment with RNase and proteinase K, phenol-chloroform extractions, and potentially CsCl gradient centrifugation to isolate pure DNA.[8]

-

Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. The results are expressed as counts per minute (cpm) or as moles of this compound bound per mole of DNA.[8][19]

Recombinant Expression and Purification of Schistosome Sulfotransferases

Producing recombinant SULT enzymes is crucial for detailed kinetic and structural studies.

Methodology:

-

Gene Synthesis and Cloning: The coding sequences for SmSULT-OR, ShSULT, and SjSULT are synthesized, codon-optimized for expression in E. coli, and cloned into an appropriate expression vector (e.g., pET vectors with a His-tag).[14][20]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG at a specific temperature and for a set duration (e.g., 15-25°C for 15-20 hours).[20][21]

-

Cell Lysis and Fractionation: The bacterial cells are harvested and lysed. The soluble and insoluble fractions are separated by centrifugation.

-

Purification: The His-tagged SULT protein is purified from the soluble fraction using nickel-affinity chromatography (Ni-NTA). The protein is eluted using an imidazole gradient.[20]

-

Purity and Concentration Assessment: The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer or a protein quantification assay.

Protein Crystallization and X-ray Crystallography

Determining the three-dimensional structure of the SULT enzymes provides invaluable insights into the structural basis of this compound specificity.

Methodology:

-

Protein Preparation: Highly pure and concentrated recombinant SULT protein is required.

-

Crystallization Screening: The protein is mixed with a variety of crystallization screening solutions containing different precipitants, buffers, and salts. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[22][23]

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map and build a three-dimensional model of the protein. The model is then refined to fit the experimental data.

Visualizing the Molecular Mechanisms and Workflows

Signaling Pathway of this compound Activation

Caption: this compound activation pathway in S. mansoni.

Experimental Workflow for In Vitro this compound Activation Assay

Caption: Workflow for the in vitro this compound activation assay.

Logical Relationship of this compound Specificity

Caption: Logical flow of this compound's species-specific action.

Conclusion

The specificity of this compound for Schistosoma mansoni is a classic example of targeted chemotherapy, hinging on the differential metabolic capabilities of closely related parasite species. The central role of the sulfotransferase enzyme, SmSULT-OR, in activating this prodrug has been unequivocally established through genetic, biochemical, and structural studies. The significantly lower catalytic efficiency of the homologous enzymes in S. haematobium and S. japonicum provides a clear molecular rationale for the drug's narrow spectrum of activity. This detailed understanding not only explains a long-observed pharmacological phenomenon but also provides a solid foundation for the rational design of new this compound derivatives with broader anti-schistosomal activity, a critical endeavor in the face of potential drug resistance to current frontline therapies.

References

- 1. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]

- 3. scienceopen.com [scienceopen.com]

- 4. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Memórias do Instituto Oswaldo Cruz - The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase [memorias.ioc.fiocruz.br]

- 6. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]

- 8. Binding of this compound to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystallographic Studies of Triosephosphate Isomerase from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Perspective on Schistosomiasis Drug Discovery: Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Altered response of strain of Schistosoma mansoni to this compound and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Optimization of Expression and Purification of Schistosoma mansoni Antigens in Fusion with Rhizavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of Expression and Purification of Schistosoma mansoni Antigens in Fusion with Rhizavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Oxamniquine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction